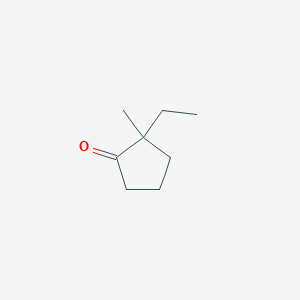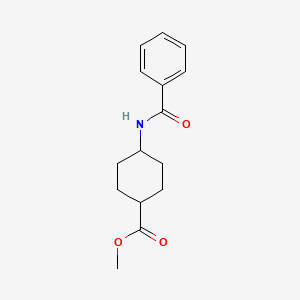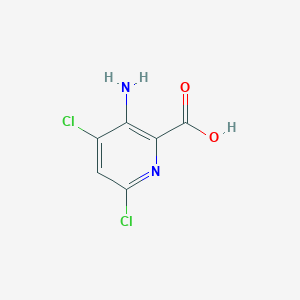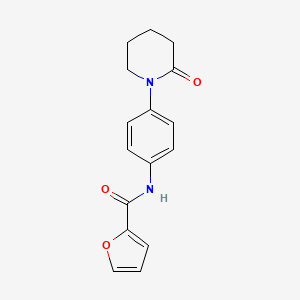![molecular formula C15H18BrNO3 B2355753 (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone CAS No. 2320855-86-3](/img/structure/B2355753.png)
(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone, also known as BOMME, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Other potential directions include investigating its use in combination with other drugs for the treatment of neurodegenerative diseases and exploring its potential as a cancer therapeutic. Additionally, further studies could investigate the potential of (4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone as a tool for studying the role of COX-2 in disease processes.
Synthesis Methods
(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone can be synthesized using a multi-step process involving the reaction of 4-bromophenylboronic acid with oxirane-2-carboxylic acid followed by the reaction of the resulting intermediate with 1-(chloromethyl)-4-methoxybenzene. The final product is obtained through an acid-catalyzed cyclization reaction.
Scientific Research Applications
(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-13-3-1-12(2-4-13)15(18)17-7-14(8-17)20-10-11-5-6-19-9-11/h1-4,11,14H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUPDJQAXNXPNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)





![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)